3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4OS/c19-14-8-6-13(7-9-14)17-21-16(24-22-17)12-25-18-20-10-11-23(18)15-4-2-1-3-5-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBQJFFSYQXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a sulfur source.
Oxadiazole Formation: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as an acyl hydrazide, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxides of the parent compound
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom
Scientific Research Applications
3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has diverse applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity and leading to cellular effects.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,2,4-Oxadiazole
- Structure : Differs in the 5-position substituent, replacing the imidazole-sulfanylmethyl group with a 4-methoxyphenyl ring.
- Properties: Exhibits moderate anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg) comparable to indomethacin (64.3%) .
2-[3-(4-Bromophenyl)propan-3-one]-5-(Substituted Phenyl)-1,3,4-Oxadiazoles
- Structure: Contains a propanone bridge linking the bromophenyl group to the oxadiazole, with varied aryl substituents at position 4.
- Activity: Demonstrated significant anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to non-cyclized precursors. For example, compound 4c (5-(4-chlorophenyl)) showed 59.5% anti-inflammatory activity, highlighting the importance of halogenated aryl groups .
- Mechanism : Cyclization into the oxadiazole ring enhances metabolic stability and target affinity, a trend likely applicable to the target compound .
Heterocyclic Derivatives with Sulfur Linkages
5-(1H-Indol-3-yl-methyl)-1,3,4-Oxadiazole-2-thiols
- Structure : Features an indole-methyl group and variable alkyl/aralkyl sulfanyl substituents.
- Activity : Compound 6g (n-pentyl sulfanyl) showed exceptional α-glucosidase inhibition (IC₅₀ < 1 µM), surpassing acarbose. The sulfanyl group’s hydrophobicity and chain length critically influenced enzyme binding .
- Comparison : The target compound’s imidazole-sulfanylmethyl group may similarly enhance interactions with enzyme active sites, though its phenylimidazole moiety could introduce steric or electronic differences .
Halogenated Derivatives and Isostructural Analogs
4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-Thiazole Derivatives
- Structure : Isostructural chloro/bromo analogs differing only in the halogen atom.
- Properties : Bromine’s larger atomic radius and polarizability improve binding to hydrophobic pockets in proteins compared to chlorine. For example, brominated derivatives exhibited enhanced antimicrobial activity in related scaffolds .
- Crystallography : Bromine’s electron-withdrawing effect may alter molecular packing, as seen in isostructural compounds with triclinic symmetry and planar conformations .
Biological Activity
3-(4-bromophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 469.4 g/mol. The structure features a bromophenyl group and an imidazole moiety linked through a sulfanyl group to the oxadiazole ring, which is known for its biological significance.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a broad spectrum of biological activities:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives demonstrate potent anticancer effects. For instance, derivatives with similar structures showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Activity : The oxadiazole scaffold has been associated with significant antimicrobial properties. Compounds derived from this class have been tested against bacterial strains and exhibited promising results .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for further development in treating inflammatory diseases .
Anticancer Studies
A study highlighted the efficacy of oxadiazole derivatives against cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells . Another study indicated that certain derivatives exhibited higher cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 1.20 |
| Doxorubicin | MCF-7 | 0.5 |
Antimicrobial Studies
The antimicrobial activity of oxadiazole compounds has been extensively documented. For example, Dhumal et al. (2016) reported that specific oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively . This suggests potential applications in treating tuberculosis.
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound C | Mycobacterium bovis | Strong Inhibition |
| Compound D | Staphylococcus aureus | Moderate Inhibition |
Anti-inflammatory Studies
Research into anti-inflammatory properties revealed that certain oxadiazole derivatives could inhibit pro-inflammatory cytokines in vitro. This positions them as potential therapeutic agents for inflammatory conditions .
Case Studies
Several case studies have illustrated the practical implications of these findings:
- Case Study 1 : A derivative of this compound was tested in vivo for its anticancer properties and showed significant tumor reduction in xenograft models.
- Case Study 2 : The antimicrobial efficacy was evaluated against clinical isolates of bacteria resistant to conventional antibiotics, demonstrating that the compound could serve as a new lead in antibiotic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
